molecular formula C13H13BrN2O2 B2616327 methyl 4-bromo-1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate CAS No. 1435804-05-9

methyl 4-bromo-1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate

Cat. No. B2616327
CAS RN: 1435804-05-9
M. Wt: 309.163
InChI Key: MKTOZMVJRFNHNG-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazole-based compound that has shown potential in various applications, including medicinal chemistry, agrochemicals, and material science. In

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate is not fully understood. However, it is believed to exert its biological activity by inhibiting specific enzymes or receptors in the target organism. For example, in cancer cells, it has been shown to inhibit the activity of specific enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, which is a programmed cell death mechanism. It has also been shown to inhibit the activity of specific enzymes involved in cell growth and proliferation. In addition, this compound has been shown to have antibacterial and antifungal properties, where it inhibits the growth of specific bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

Methyl 4-bromo-1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate has several advantages for lab experiments. It is easy to synthesize, and it has shown promising results in various scientific research applications. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and it may have potential side effects that have not yet been identified.

Future Directions

There are several future directions for the use of Methyl 4-bromo-1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate in scientific research. One potential direction is the development of new anticancer drugs based on its structure and activity. Another potential direction is the use of this compound as a material for organic electronics. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of Methyl 4-bromo-1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate involves the reaction of 4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid with methanol and thionyl chloride. The reaction is carried out at a temperature of 60-70°C for 12-16 hours, followed by the addition of methylamine hydrochloride. The reaction mixture is then heated at 80-90°C for 5-6 hours, resulting in the formation of this compound.

Scientific Research Applications

Methyl 4-bromo-1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate has shown potential in various scientific research applications. It has been studied for its antitumor activity, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties, where it has shown potential in inhibiting the growth of various bacterial and fungal strains. In addition, this compound has been studied for its potential use as a corrosion inhibitor and as a material for organic electronics.

properties

IUPAC Name

methyl 4-bromo-2-methyl-5-(4-methylphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-8-4-6-9(7-5-8)11-10(14)12(13(17)18-3)16(2)15-11/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTOZMVJRFNHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2Br)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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